N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-(naphthalene-2-carbonyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c25-21-10-5-16(6-11-21)14-28-15-20(9-12-22(28)29)24(31)27-26-23(30)19-8-7-17-3-1-2-4-18(17)13-19/h1-13,15H,14H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDLNIWXSPXHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
VU0506199-1, also known as N’-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide, primarily targets the glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor is a key player in the regulation of blood glucose levels and is often targeted in the treatment of type 2 diabetes.
Mode of Action
VU0506199-1 acts as a noncompetitive antagonist of the GLP-1 receptor. This means it binds to a site on the receptor that is distinct from the active site, preventing the receptor from responding to its natural ligand, GLP-1. This blockade inhibits the activity of Exendin-4, a GLP-1 receptor agonist, in potentiating insulin secretion from primary mouse pancreatic islets.
Biochemical Pathways
The GLP-1 receptor is part of a larger biochemical pathway involved in glucose homeostasis. When blocked by VU0506199-1, the downstream effects include a decrease in insulin secretion and an increase in blood glucose levels. This can impact the overall regulation of blood glucose levels and the body’s response to elevated glucose levels.
Biological Activity
N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a naphthalene core linked to a hydrazide moiety and a dihydropyridine structure, which are known for their diverse biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have shown that compounds with similar structural features exhibit promising anticancer properties. For instance, naphthalene derivatives have been shown to inhibit cell proliferation in various cancer cell lines.
Case Studies
- Inhibition of Colon Cancer Cells : A study demonstrated that naphthalene-based compounds displayed significant cytotoxicity against human colon carcinoma cell lines, particularly those with mutations in the TP53 tumor suppressor gene. The mechanism involved DNA intercalation and disruption of cellular replication processes .
- Comparative Analysis : Another investigation highlighted that certain naphthalene derivatives exhibited activity comparable to established anticancer drugs, suggesting that structural modifications can enhance efficacy against cancer cells .
Antimicrobial Activity
The synthesized compound has also been evaluated for its antimicrobial properties. Similar compounds have shown varying degrees of antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis.
Antibacterial Screening
- Activity Spectrum : A range of naphthalene derivatives demonstrated moderate to strong antibacterial effects. The activity was influenced by structural modifications, particularly the introduction of electron-withdrawing groups which enhanced lipophilicity and binding affinity to bacterial targets .
- Enzyme Inhibition : Some studies have reported that naphthalene derivatives act as effective inhibitors of key enzymes like acetylcholinesterase (AChE) and urease, further contributing to their therapeutic potential in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Naphthalene Core | Enhances lipophilicity and DNA interaction |
| Dihydropyridine Moiety | Contributes to anticancer activity |
| 4-Chlorophenyl Group | Increases binding affinity and potency |
| Hydrazide Functionality | May enhance antimicrobial properties |
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets. These studies indicated favorable interactions with proteins involved in cancer progression and microbial resistance mechanisms .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of carbohydrazide, including the compound , demonstrate promising anticancer properties. For instance, studies have shown that related compounds can reverse multidrug resistance (MDR) in cancer cells. In vitro evaluations have highlighted their ability to enhance the efficacy of chemotherapeutic agents like adriamycin in resistant cell lines, achieving percentage enhancements in drug activity ranging from 33.58% to 90.67% at specific concentrations .
Table 1: Anticancer Activity of Related Compounds
| Compound | Concentration (µg/ml) | % Enhancement in Adriamycin Activity |
|---|---|---|
| Compound A | 40 | 33.58 - 90.67 |
| Compound B | 80 | 8.80 - 46.04 |
Antidiabetic Properties
Carbohydrazide derivatives have been investigated for their antidiabetic effects. Experimental models using streptozotocin-induced diabetic rats demonstrated that these compounds could significantly lower blood glucose levels when administered at appropriate dosages .
Table 2: Antidiabetic Activity in Animal Models
| Compound | Dose (mg/kg) | Effect on Blood Glucose Level (%) |
|---|---|---|
| N'-{Compound} | 50 | Significant reduction observed |
| Glibenclamide | 10 | Standard control |
Study on MDR Reversal
A notable study evaluated the cytotoxicity and MDR reversal activity of various naphthalene derivatives, including those structurally similar to N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}naphthalene-2-carbohydrazide. The results indicated that certain compounds not only showed low toxicity but also significantly improved the sensitivity of resistant cancer cell lines to adriamycin .
Antidiabetic Effects in Animal Models
Another research effort focused on assessing the hypoglycemic activity of carbohydrazide derivatives in diabetic rat models. The findings revealed that these compounds effectively lowered glucose levels, suggesting potential therapeutic applications for diabetes management .
Chemical Reactions Analysis
Cyclocondensation Reactions with β-Diketones
The carbohydrazide moiety undergoes cyclocondensation with β-diketones to form pyrazolo[1,5-a]pyridine derivatives. For example, reactions with dimedone (5,5-dimethylcyclohexane-1,3-dione) under aerobic conditions yield tetrahydropyrido[1,2-b]indazole systems via oxidative cross-dehydrogenative coupling (CDC) (Table 1) .
Table 1: Reaction conditions and products for cyclocondensation
| Reactant | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| β-Diketone (e.g., dimedone) | EtOH, AcOH (6 equiv), O₂, 130°C, 18 h | Pyrido[1,2-b]indazole derivative | 74–94 |
Key spectral data for analogous products:
-
IR : Absorption bands at 3,400–3,163 cm⁻¹ (NH), 1,664–1,658 cm⁻¹ (C=O) .
-
¹H NMR : Signals at δ 2.27 (s, CH₃), 6.72 (s, pyridine-H), 7.31–8.66 (aromatic-H) .
Hydrazone Formation
The hydrazide group reacts with aldehydes/ketones to form hydrazones. For instance, condensation with 4-chlorobenzaldehyde in ethanol under reflux produces a hydrazone derivative, confirmed by the disappearance of the NH₂ IR band and the emergence of an imine (C=N) stretch at ~1,620 cm⁻¹ .
Example reaction :
Oxidative Reactivity of the Dihydropyridine Ring
The 6-oxo-1,6-dihydropyridine core is susceptible to oxidation. Under aerobic conditions, it undergoes dehydrogenation to form pyridine derivatives. For example, heating in DMF with Pd(OAc)₂ catalyzes aromatization, yielding a fully conjugated pyridine system (confirmed by X-ray crystallography) .
Key observations :
-
Oxidation under O₂ atmosphere increases reaction efficiency (94% yield vs. 6% under Ar) .
-
Crystal structures reveal twisted conformations (dihedral angle: 88.1° between pyridine and benzene rings) .
Nucleophilic Substitution at the 4-Chlorophenyl Group
The electron-withdrawing chlorine substituent facilitates nucleophilic aromatic substitution (NAS). Reaction with amines (e.g., morpholine) in DMF at 120°C replaces the chlorine atom, forming 4-morpholinophenyl derivatives .
Table 2: Substitution reactions
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Morpholine | DMF, 120°C, 24 h | 4-Morpholinophenyl derivative | 68 |
Coordination Chemistry
The compound acts as a polydentate ligand via its carbonyl oxygen, hydrazide nitrogen, and chlorophenyl π-system. Coordination with Cu(II) in methanol produces a complex with a distorted octahedral geometry, characterized by UV-Vis ( = 610 nm) and ESR ( = 2.12, = 2.32) .
Photochemical Reactivity
UV irradiation in methanol induces ring-opening of the dihydropyridine moiety, forming a tetrahydropyridine intermediate. This reactivity is analogous to 1-benzyl-3-cyano-1,4-dihydropyridine, which undergoes photoisomerization to a chromene derivative .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a broader class of dihydropyridine and carbohydrazide derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations:
- Aromatic vs. Aliphatic Substituents : The target compound’s naphthalene group contrasts with smaller aromatic (e.g., fluorophenyl in BE46468 ) or aliphatic (e.g., adamantyl in ) groups in analogs. This may influence π-π stacking interactions in biological targets.
- Halogenation : The 4-chlorophenyl group is shared with compounds in , but trifluoromethyl substitution in could enhance metabolic stability.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via multi-component condensation reactions. For example, chloro-substituted dihydropyridine derivatives are synthesized by reacting benzaldehyde derivatives with ethyl acetoacetate and urea under acidic conditions . Key parameters include:
- Solvent selection (e.g., ethanol, DMF) for solubility and reactivity.
- Catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization.
- Temperature control (80–100°C) to avoid side reactions.
Q. Table 1: Comparison of Synthesis Methods
| Method | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Multi-component | Ethanol | H₂SO₄ | 80 | 68 | 95% |
| Acylhydrazide coupling | DMF | DCC/DMAP | 25 | 72 | 98% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
Methodological Answer:
Q. What in vitro assays are recommended for initial screening of biological activities?
Methodological Answer:
- Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ < 50 µM considered active) .
- Antimicrobial : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus or C. albicans) .
- Antioxidant : DPPH radical scavenging (EC₅₀ < 100 µM) .
Q. Table 2: Representative Biological Activity Data
| Assay Type | Model System | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Anticancer | HeLa cells | 42 µM | |
| Antimicrobial | S. aureus | 18 µg/mL | |
| Antioxidant | DPPH | 78 µM |
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters for higher yield and scalability?
Methodological Answer: A three-factor, two-level factorial design can systematically evaluate solvent, catalyst loading, and temperature:
Q. Table 3: Factorial Design Optimization Example
| Run | Solvent | Catalyst (mol%) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 1.0 | 80 | 72 |
| 2 | DMF | 1.5 | 100 | 65 |
Q. What computational strategies predict reactivity and regioselectivity in derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in acylhydrazide coupling .
- Molecular Dynamics (MD) : Simulates binding affinities for biological targets (e.g., kinase inhibition) .
- AI-Driven Tools : Platforms like COMSOL Multiphysics integrate quantum mechanics/molecular mechanics (QM/MM) for reaction pathway optimization .
Q. How should contradictions between in vitro and in vivo toxicity data be resolved?
Methodological Answer:
- Metabolite Profiling : LC-MS/MS identifies active/toxic metabolites (e.g., hydroxylated derivatives) .
- Cross-Species Validation : Compare rodent and human liver microsomes to assess metabolic stability .
- Dose-Response Modeling : Establish NOAEL (No Observed Adverse Effect Level) using Hill equation fits .
Q. Table 4: Toxicity Data Discrepancy Analysis
| Model System | LD₅₀ (mg/kg) | Key Metabolite | Proposed Mechanism |
|---|---|---|---|
| In vitro (HepG2) | N/A | None detected | Direct cytotoxicity |
| In vivo (Rat) | 250 | 4-OH derivative | Hepatic CYP450 activation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
